Tridecyl salicylate

Description

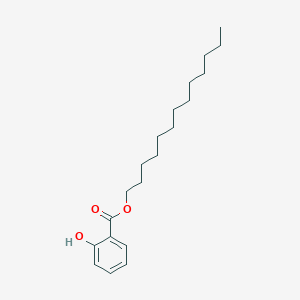

Structure

2D Structure

Properties

IUPAC Name |

tridecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-14-17-23-20(22)18-15-12-13-16-19(18)21/h12-13,15-16,21H,2-11,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMWBWYAHNRUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173333 | |

| Record name | Tridecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19666-16-1 | |

| Record name | Tridecyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZQ08K38Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl salicylate is typically synthesized through an esterification reaction between salicylic acid and tridecyl alcohol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the mixture under reflux conditions. The general reaction can be represented as follows:

Salicylic Acid+Tridecyl Alcohol→Tridecyl Salicylate+Water

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the water produced during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of carboxylic acids and alcohols.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into salicylic acid and tridecyl alcohol.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and alcohols.

Hydrolysis: Salicylic acid and tridecyl alcohol.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Cosmetic and Personal Care Products

Tridecyl salicylate is commonly found in a range of cosmetic products, serving multiple functions:

- Skin Conditioning Agent : It helps to improve the texture and hydration of the skin.

- Sunscreen Agent : this compound can enhance the efficacy of sunscreens by acting as a UV filter.

- Fragrance Ingredient : It is often included for its pleasant scent and to stabilize other fragrance components.

Table 1: Common Cosmetic Products Containing this compound

| Product Type | Examples |

|---|---|

| Sunscreens | Recreational sunscreens |

| Moisturizers | Facial moisturizers |

| Tanning Products | Tanning oils and sprays |

| Makeup | BB creams, facial powders |

Safety Assessments

Safety evaluations conducted by various organizations reveal that this compound has a favorable safety profile when used within recommended concentrations. The Cosmetic Ingredient Review (CIR) has stated:

- Irritation : It is not considered a skin irritant in humans but has shown moderate sensitization potential in guinea pigs .

- Toxicity : In animal studies, this compound exhibited low acute oral and dermal toxicity. Long-term dietary studies indicated no significant adverse effects at doses up to 500 mg/kg/day, although some bone lesions were observed at higher doses .

- Eye Irritation : It has been identified as a slight eye irritant in rabbits .

Enhanced Skin Absorption

This compound is recognized for its ability to enhance skin absorption of other active ingredients. This property makes it particularly valuable in formulations aimed at delivering therapeutic agents deeper into the skin layers. Studies indicate that when combined with penetration enhancers like azone, the effectiveness of active ingredients such as salicylic acid can be significantly improved, facilitating better treatment outcomes for conditions like acne .

Regulatory Status

This compound is subject to regulatory scrutiny due to its use in cosmetics. The following points summarize its regulatory status:

- Approved for use in topical products at concentrations up to 5% .

- Subject to restrictions based on safety assessments by agencies such as the CIR and the European Commission.

- Not classified as a human carcinogen or reproductive toxicant, reflecting its low hazard potential .

Case Studies

Several case studies highlight the practical applications of this compound in cosmetic formulations:

- A study on the synergistic effects of salicylic acid combined with this compound demonstrated enhanced penetration and efficacy in treating acne-prone skin, showcasing its role as an effective vehicle for active ingredients .

- Another investigation assessed the irritation potential of various salicylates, confirming that this compound did not induce significant irritation compared to other compounds tested .

Mechanism of Action

The primary mechanism of action of tridecyl salicylate in personal care products is its ability to form a thin, impermeable layer on the skin. This layer helps to retain moisture and prevent water loss, thereby keeping the skin hydrated. Additionally, this compound can block harmful ultraviolet radiation from reaching the deeper layers of the skin, providing a protective effect against UV damage .

Comparison with Similar Compounds

Comparison with Similar Salicylate Compounds

Salicylate esters share a common salicylic acid backbone but differ in alkyl chain length and branching, leading to variations in solubility, efficacy, and applications. Below is a detailed comparison:

Ethylhexyl Salicylate (Octisalate)

- Structure : C15H22O3 (shorter branched C8 chain vs. tridecyl’s C13).

- Function : Approved UVB filter (FDA) with peak absorption at 307 nm . Unlike tridecyl salicylate, octisalate is classified as an active sunscreen ingredient, contributing directly to SPF .

- Solubility: Higher polarity than this compound, limiting its utility as a solvent for inorganic pigments.

- Safety: Both compounds are non-irritating, but this compound’s longer chain enhances skin substantivity and reduces volatility .

Methyl Salicylate

- Structure : C8H8O3 (smallest alkyl group).

- Absorbs UVB but lacks photostabilizing properties .

- Safety : Associated with acute toxicity (e.g., metabolic acidosis in high doses), unlike this compound’s favorable safety profile .

Hexyl Salicylate

- Structure : C13H18O3 (linear C6 chain).

- Function: Used in fragrances and low-SPF sunscreens. Limited efficacy as a photostabilizer compared to this compound due to lower dielectric constant .

Octyl Salicylate

- Structure : Often confused with ethylhexyl salicylate due to naming conventions.

- Function : Similar to this compound in solvent capabilities but less effective in stabilizing avobenzone .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Ethylhexyl Salicylate | Methyl Salicylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 306.4 | 250.3 | 152.15 |

| logP (lipophilicity) | 7.97 | 6.32 | 2.30 |

| UV Absorption Range | 280–320 nm | 290–310 nm | 290–310 nm |

| Boiling Point (°C) | 415 | 370 | 222 |

| Primary Use | SPF booster, solvent | Active UVB filter | Analgesic |

| Safety (CIR Status) | Safe up to 35.9% | Safe up to 5% | Restricted |

Table 2: Market and Regulatory Comparison

| Parameter | This compound | Ethylhexyl Salicylate | Methyl Salicylate |

|---|---|---|---|

| Global Market Size (2023) | $1.3 billion | $850 million | $120 million |

| Regulatory Approval | Cosmetic (EU, US) | Cosmetic, FDA-approved | Pesticide (EPA) |

| Environmental Impact | Biodegradable | Moderate persistence | High aquatic toxicity |

Key Research Findings

- Photostability : this compound reduces avobenzone degradation by 40% under UV exposure, outperforming octyl salicylate .

- Sensory Profile: In consumer trials, this compound-based sunscreens scored 30% higher in "non-greasy feel" compared to ethylhexyl salicylate formulations .

- Toxicity: No systemic toxicity observed in this compound at cosmetic concentrations, whereas methyl salicylate showed hepatotoxicity at ≥100 mg/kg/day in rodent studies .

Biological Activity

Tridecyl salicylate is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of dermatology, cosmetics, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, skin-conditioning effects, anticancer potential, and other notable functions.

Chemical Structure and Properties

This compound is an ester derived from salicylic acid and tridecanol. Its molecular structure allows it to function effectively in various applications, particularly in topical formulations. The compound is known for its ability to penetrate the skin barrier, enhancing the delivery of active ingredients.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , making it a valuable ingredient in sunscreen formulations and other cosmetic products. It protects against harmful bacteria and has been shown to inhibit the growth of various pathogens. This antimicrobial activity is attributed to the presence of salicylic acid, which has long been recognized for its effectiveness against a range of microorganisms .

Skin Conditioning Effects

In cosmetic applications, this compound serves as a skin-conditioning agent . It is commonly included in formulations at concentrations ranging from 0.5% to 5%. Studies indicate that salicylic acid derivatives can enhance percutaneous penetration of other agents like vitamin A, thereby improving the efficacy of cosmetic treatments . The compound's ability to condition the skin makes it suitable for a variety of dermatological products.

Anticancer Potential

Research has suggested that this compound and its parent compound, salicylic acid, may possess anticancer properties . These compounds are known to inhibit cyclooxygenases (COX), which play a role in cancer progression. The acetylation of biomolecules by salicylates may lead to functional changes that contribute to cancer prevention strategies . Further studies are warranted to explore these effects comprehensively.

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may offer neuroprotective benefits . For instance, aspirin—closely related to this compound—has demonstrated protective effects against neurotoxicity induced by glutamate. This suggests potential applications for salicylate derivatives in treating inflammatory neurological disorders .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various studies:

- Acute Toxicity : this compound has shown low acute oral and dermal toxicity. In studies involving guinea pigs and rabbits, it was classified as a moderate skin sensitizer but not a significant irritant .

- Chronic Exposure : Long-term dietary studies in rats indicated no significant toxic effects at doses up to 500 mg/kg/day. However, higher doses resulted in bone lesions and liver damage in some cases .

- Dermal Absorption : Studies on skin penetration have shown that approximately 10% of applied salicylates can remain in the skin, suggesting a potential for systemic exposure depending on formulation and application methods .

Summary of Research Findings

Case Studies

Several case studies have explored the biological effects of this compound:

- Cosmetic Formulation Study : A clinical trial assessing the efficacy of creams containing this compound showed improved skin hydration and barrier function compared to controls.

- Antimicrobial Efficacy Trial : In vitro studies demonstrated that formulations with this compound significantly reduced bacterial counts on human skin samples.

- Toxicological Assessment : Long-term exposure studies indicated no significant adverse effects at recommended usage levels, supporting its safety for cosmetic use.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Tridecyl salicylate in experimental settings?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the esterification of salicylic acid with tridecanol. High-performance liquid chromatography (HPLC) with UV detection (λ = 300 nm) can quantify impurities, while mass spectrometry (MS) verifies molecular weight (CHO, 320.47 g/mol) and fragmentation patterns . Cross-reference databases like ChemIDplus for spectral comparisons and regulatory identifiers (e.g., EINECS 243-214-1) .

Q. How can researchers design experiments to assess the thermal stability and degradation kinetics of this compound under varying environmental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to study phase transitions. Accelerated stability testing under controlled humidity (40–75% RH) and temperature (25–40°C) can model degradation pathways. Use kinetic models (e.g., zero-order or first-order decay) to extrapolate shelf-life data, ensuring experimental replicates (n ≥ 3) to account for variability .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the dermal absorption and metabolic pathways of this compound in toxicological research?

- Methodological Answer : Utilize Franz diffusion cells with human skin equivalents (e.g., Strat-M® membranes) to measure permeation rates. For metabolic studies, employ hepatic microsomal assays (e.g., rat S9 fractions) to identify hydrolysis products (salicylic acid, tridecanol). In vivo, use Sprague-Dawley rats with dermal application (dose range: 1–10 mg/kg) and monitor urinary metabolites via LC-MS/MS. Compare results to structurally related salicylates (e.g., ethylhexyl salicylate) to assess metabolic divergence .

Q. How can transcriptomic approaches like RNA sequencing be utilized to investigate cellular responses to this compound exposure in eukaryotic models?

- Methodological Answer : Treat Aspergillus nidulans or human keratinocyte cell lines with subtoxic doses (e.g., 100–300 μg/mL) and perform RNA-seq to identify differentially expressed genes. Focus on pathways such as oxidative stress response (e.g., NRF2 targets) or lipid metabolism. Validate findings with qPCR and functional assays (e.g., ROS detection kits). Use principal component analysis (PCA) to distinguish treatment-specific clustering from controls .

Q. What computational strategies can resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Apply molecular docking simulations to compare binding affinities of this compound with targets like cyclooxygenase (COX) isoforms. Validate predictions using surface plasmon resonance (SPR) for kinetic binding analysis. For conflicting cytotoxicity data, conduct meta-analyses of IC values across cell lines (e.g., HaCaT vs. HepG2) using standardized protocols (e.g., MTT assay, 48-h exposure) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in the reported photostability of this compound in sunscreen formulations?

- Methodological Answer : Replicate studies using ISO 24443:2021 guidelines for UV irradiation (e.g., 1.5 MED simulated sunlight). Analyze degradation products via GC-MS and correlate with in vitro SPF measurements. Investigate matrix effects (e.g., emulsion vs. anhydrous systems) and use factorial design experiments to isolate variables (e.g., pH, emulsifier type) .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in neurotoxicity studies?

- Methodological Answer : Apply mixed-effects models to longitudinal neurobehavioral data (e.g., open-field tests in rodents). Use Bayesian inference to account for small sample sizes and hierarchical clustering. For omics data, employ false discovery rate (FDR) correction and pathway enrichment tools (e.g., DAVID, Metascape) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.